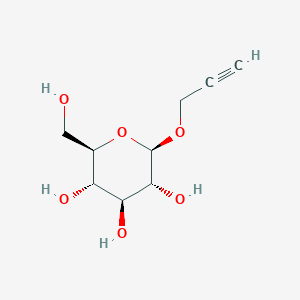
Allyl b-D-glucopyranoside
Overview
Description
Allyl b-D-glucopyranoside: is an organic compound that belongs to the class of glycosides. It is composed of an allyl group attached to the beta-D-glucopyranoside moiety. This compound is known for its sweet taste and is often used as a flavoring agent. It is a white crystalline powder that is soluble in water and some organic solvents such as methanol and ethanol .
Mechanism of Action
Target of Action
Allyl-beta-D-glucopyranoside is a type of glycoside . Glycosides are known to interact with various biological targets, including enzymes like alpha-glucosidase . Alpha-glucosidase is a key enzyme involved in carbohydrate digestion, making it a potential target of Allyl-beta-D-glucopyranoside .
Mode of Action
Based on its structural similarity to other glucosides, it may inhibit the action of alpha-glucosidase . This enzyme is responsible for breaking down carbohydrates into glucose. By inhibiting this enzyme, Allyl-beta-D-glucopyranoside could potentially slow down glucose absorption, which may be beneficial in managing conditions like diabetes .
Biochemical Pathways
Allyl-beta-D-glucopyranoside, by potentially inhibiting alpha-glucosidase, could affect the carbohydrate digestion pathway . This would lead to a slower release of glucose into the bloodstream, thereby modulating postprandial glucose levels. The downstream effects of this could include improved glycemic control and potential benefits for metabolic health .
Result of Action
The molecular and cellular effects of Allyl-beta-D-glucopyranoside’s action would likely be related to its potential inhibitory effect on alpha-glucosidase. This could result in a decrease in the rate of carbohydrate digestion and a slower release of glucose into the bloodstream . This could potentially lead to improved glycemic control in individuals with conditions like diabetes .
Biochemical Analysis
Biochemical Properties
Allyl-beta-D-glucopyranoside plays a significant role in biochemical reactions, particularly those involving glycosidic bonds. It interacts with enzymes such as beta-glucosidase, which catalyzes the hydrolysis of the glycosidic bond, releasing glucose and the allyl group. This interaction is crucial for understanding the enzymatic breakdown of glycosides and the subsequent release of functional groups that can participate in further biochemical reactions .
Cellular Effects
The effects of Allyl-beta-D-glucopyranoside on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in glucose metabolism, leading to changes in cellular energy production and storage. Additionally, Allyl-beta-D-glucopyranoside can impact cell signaling pathways by interacting with receptors or enzymes that regulate these pathways .
Molecular Mechanism
At the molecular level, Allyl-beta-D-glucopyranoside exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. For example, the compound can inhibit beta-glucosidase by occupying its active site, preventing the enzyme from catalyzing the hydrolysis of other glycosides. This inhibition can lead to changes in the levels of glucose and other metabolites within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Allyl-beta-D-glucopyranoside can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that Allyl-beta-D-glucopyranoside can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Allyl-beta-D-glucopyranoside vary with different dosages in animal models. At low doses, the compound can have beneficial effects on metabolic processes and cellular function. At high doses, it can exhibit toxic or adverse effects, such as disrupting normal cellular metabolism or causing oxidative stress. These threshold effects are important for determining the safe and effective use of Allyl-beta-D-glucopyranoside in various applications .
Metabolic Pathways
Allyl-beta-D-glucopyranoside is involved in several metabolic pathways, including those related to glucose metabolism. It interacts with enzymes such as beta-glucosidase, which catalyzes its hydrolysis, releasing glucose and the allyl group. This interaction can affect metabolic flux and the levels of various metabolites within the cell. Additionally, the compound can influence the activity of other enzymes and cofactors involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, Allyl-beta-D-glucopyranoside is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, transporters that facilitate the uptake of glucose can also transport Allyl-beta-D-glucopyranoside, affecting its distribution within the cell .
Subcellular Localization
The subcellular localization of Allyl-beta-D-glucopyranoside is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For instance, Allyl-beta-D-glucopyranoside may be localized to the cytoplasm or mitochondria, influencing cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl b-D-glucopyranoside can be synthesized through the reaction of beta-D-glucopyranoside with allyl bromide or allyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of allyl-beta-D-glucopyranoside often involves enzymatic synthesis using beta-glucosidase as a catalyst. This method is preferred due to its regio- and stereo-selectivity under mild conditions. The reaction is carried out in non-aqueous systems such as organic solvents or ionic liquids to achieve higher yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl b-D-glucopyranoside can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form allyl-beta-D-glucopyranoside alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the allyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of allyl-beta-D-glucopyranoside aldehydes or acids.
Reduction: Formation of allyl-beta-D-glucopyranoside alcohols.
Substitution: Formation of substituted allyl-beta-D-glucopyranoside derivatives
Scientific Research Applications
Chemistry: Allyl b-D-glucopyranoside is used as a building block in the synthesis of more complex molecules, including chiral dendrimers and glycosylated compounds. It is also used in the study of glycosylation reactions and the development of new synthetic methodologies .
Biology: In biological research, allyl-beta-D-glucopyranoside is used to study enzyme-substrate interactions, particularly those involving glycosidases. It serves as a model compound for understanding the mechanisms of glycoside hydrolysis .
Medicine: It is also being investigated for its potential use in developing new therapeutic agents .
Industry: this compound is used in the food industry as a flavoring agent due to its sweet taste. It is also used in the production of biodegradable surfactants and emulsifiers .
Comparison with Similar Compounds
Phenyl-beta-D-glucopyranoside: Similar to allyl-beta-D-glucopyranoside but with a phenyl group instead of an allyl group.
Octyl-beta-D-glucopyranoside: Contains an octyl group instead of an allyl group.
Decyl-beta-D-glucopyranoside: Contains a decyl group instead of an allyl group
Uniqueness: this compound is unique due to its allyl group, which imparts specific chemical properties such as reactivity towards nucleophiles and the ability to undergo polymerization reactions. This makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6-,7+,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNKZTHFPGIJNS-SYHAXYEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



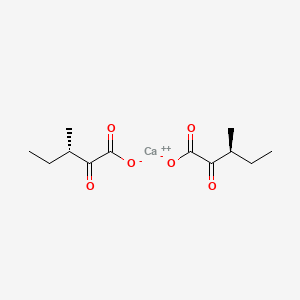
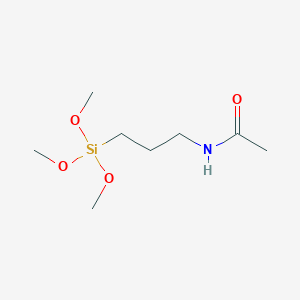
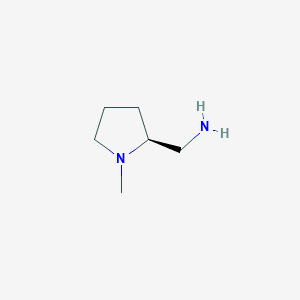
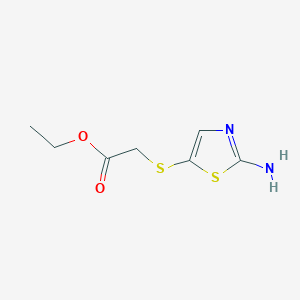


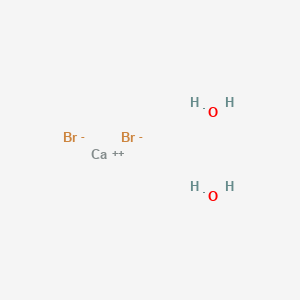

![3-ethyl-3-[[(2-ethylhexyl)oxy]methyl]Oxetane](/img/structure/B1591938.png)
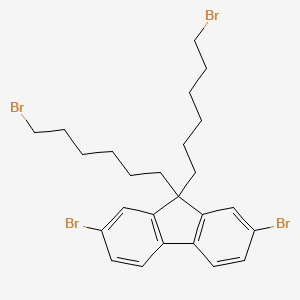
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol](/img/structure/B1591940.png)
![Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate](/img/structure/B1591941.png)
![6-Nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B1591942.png)
